molecular formula C18H16N2O5 B2428292 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide CAS No. 898373-16-5

3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2428292
CAS RN: 898373-16-5
M. Wt: 340.335
InChI Key: ZBPRRNUXZMBPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The benzofuran core is present in many biologically active natural products . The benzofuran scaffold is a heterocyclic motif that consists of a fused benzene and furan ring . Many different synthetic strategies have been used in the past to introduce substituents on these two parts .


Chemical Reactions Analysis

Benzofuran derivatives undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical And Chemical Properties Analysis

Benzofuran is a colorless organic liquid with an aromatic odor . It is produced by the destructive distillation of coal, and may also be formed during processing of fossil fuels, such as coke production and coal gasification .

Scientific Research Applications

Antitumor Activity

Benzofuran derivatives, including 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide , exhibit promising antitumor properties. Researchers have explored their effects on various cancer cell lines, and these compounds have demonstrated cytotoxicity and apoptosis induction. Their ability to interfere with cancer cell growth and metastasis makes them valuable candidates for anticancer drug development .

Antibacterial Applications

Benzofuran compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action varies, but it often involves disrupting bacterial cell membranes or inhibiting essential enzymes3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide may contribute to novel antibacterial agents .

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative stress. Some benzofuran derivatives, including our compound of interest, exhibit antioxidant activity. These compounds scavenge free radicals, reducing oxidative damage and potentially preventing age-related diseases and inflammation .

Antiviral Potential

Recent studies have highlighted the antiviral activity of benzofuran derivatives. For instance, a novel macrocyclic benzofuran compound showed anti-hepatitis C virus (HCV) activity. Researchers are investigating its potential as an effective therapeutic drug for HCV .

Synthetic Applications

Benzofuran compounds serve as versatile building blocks in organic synthesis. Researchers have developed novel methods for constructing benzofuran rings, enabling the synthesis of complex polycyclic benzofuran compounds. These synthetic pathways contribute to drug discovery and chemical diversity .

Drug Prospects

Given their diverse pharmacological activities, benzofuran derivatives, including 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide , hold promise as drug candidates. Researchers continue to explore their potential applications in various therapeutic areas, such as cardiovascular diseases, neurological disorders, and inflammation .

Safety and Hazards

Benzofuran may be released to the environment from production and use of benzofuran-containing products, and from coke production, coal gasification, and oil-shale facilities . Potential human exposure to benzofuran may occur by ingestion of foods treated with coumarone-indene resin .

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-9-5-7-11(15(13)24-2)18(22)20-14-10-6-3-4-8-12(10)25-16(14)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPRRNUXZMBPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.